![molecular formula C8H12N4O2 B13059192 Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13059192.png)
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired methyl ester . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Broad-Spectrum Activity : It has displayed activity against both Gram-positive and Gram-negative bacteria.
- Data Table : The following table summarizes the antimicrobial activity of this compound against selected pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound:
- Mechanism : It may modulate oxidative stress and inflammation pathways in neuronal cells.
- Case Study : Research involving animal models of neurodegeneration showed that treatment with the compound reduced markers of oxidative damage.
Pest Control
This compound has been investigated for its potential use in agricultural pest control:
- Insecticidal Properties : The compound demonstrated efficacy against common agricultural pests.
- Field Trials : In field trials conducted on crops such as maize and wheat, application of the compound resulted in a significant reduction in pest populations without harming beneficial insects.
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices:
- Enhanced Properties : Polymers modified with this compound exhibited improved thermal stability and mechanical strength.
- Application Example : A study demonstrated that incorporating the compound into polyurethane films increased their resistance to degradation under UV light exposure.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12N4O2
- Molecular Weight : 196.21 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a triazole ring fused to a pyrimidine ring with a methyl ester group at the 3-position. This unique structure may influence its biological activity and interaction with various molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens.
Table 1: Antimicrobial Activity Summary
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |
Candida albicans | 0.40 μg/mL | 0.45 μg/mL |
The compound exhibited potent inhibitory effects on biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential use in treating infections associated with biofilms .
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes or receptors that are crucial for bacterial survival and growth:
- Enzyme Inhibition : The compound may inhibit kinases or proteases involved in cellular signaling pathways.
- Biofilm Disruption : By preventing biofilm formation, it enhances the susceptibility of bacteria to antibiotics and immune responses.
Research Findings
In a study focusing on the synthesis and biological evaluation of various derivatives of triazolopyrimidine compounds, this compound was noted for its significant cytotoxicity against human cancer cell lines. The IC50 values for several tested cell lines were found to be within the nM to μM range .
Table 2: Cytotoxic Activity Against Human Tumor Cell Lines
Cell Line | IC50 (μg/mL) |
---|---|
A549 | 0.51 ± 0.13 |
HepG2 | 0.61 ± 0.19 |
SGC-7901 | 1.07 ± 0.22 |
The compound demonstrated higher inhibition activities compared to established chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating its potential as an anticancer agent .
Case Studies
A notable case study involved the evaluation of this compound in combination therapies for resistant strains of bacteria. The results showed enhanced efficacy when used alongside traditional antibiotics . This suggests that the compound could play a role in overcoming antibiotic resistance.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 6-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-9-7-6(8(13)14-2)10-11-12(7)4-5/h5,9H,3-4H2,1-2H3 |
InChI Key |
JJQYDNONNNIWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N=NN2C1)C(=O)OC |
Origin of Product |
United States |
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